Afuresertib hydrochloride

説明

アフレセチブ塩酸塩は、可逆的なATP競合阻害剤であり、経口投与可能な、低ナノモル濃度で作用する、汎AKTキナーゼ阻害剤です。 これは、複数の腫瘍において臨床的に有効性が示されており、さまざまな癌や血液悪性腫瘍の治療の可能性について調査されています .

作用機序

アフレセチブ塩酸塩は、細胞の生存と増殖に関与する重要なキナーゼであるAKTの活性を阻害することにより、その効果を発揮します。AKTのATP結合部位に結合することにより、下流標的のリン酸化と活性化を防ぎ、細胞成長の抑制とアポトーシスの増加につながります。 このメカニズムは、構成的に活性なPI3K/AKT経路を持つ癌において特に有効です .

類似の化合物との比較

アフレセチブ塩酸塩は、3つのAKTアイソフォーム(AKT1、AKT2、AKT3)すべてに対して広域スペクトル活性を有するため、AKT阻害剤の中でユニークです。類似の化合物には、次のようなものがあります。

MK-2206: 異なる化学構造を持つ別のAKT阻害剤です。

GSK690693: 同様の広域スペクトル活性を有する汎AKT阻害剤です。

ペリフォシン: 異なるメカニズムを通じてAKT活性化を阻害するアルキルリン脂質

アフレセチブ塩酸塩は、その安全性の高さ、および複数の腫瘍タイプにおける臨床的有効性により、際立った存在となっています .

生化学分析

Biochemical Properties

Afuresertib hydrochloride is a potent inhibitor of the AKT kinases . AKT is a key player in the PI3K/AKT pathway, which is constitutively active in many types of cancer, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance . By inhibiting AKT, this compound can disrupt these signals, potentially slowing the growth of cancer cells .

Cellular Effects

This compound has demonstrated clinical activity against hematologic malignancies, including multiple myeloma . It has been shown to potently inhibit cell proliferation of various cell lines derived from hematologic malignancies . In esophageal cancer cell lines, this compound has been found to be closely related to the survival, proliferation, and apoptosis of the cells .

Molecular Mechanism

This compound is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor . It exerts its effects at the molecular level by binding to the ATP-binding site of AKT, thereby inhibiting its activity . This inhibition disrupts the PI3K/AKT signaling pathway, affecting downstream molecules and potentially leading to reduced proliferation and increased apoptosis of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to delay the growth of various human tumor xenografts in a dose-dependent manner when administered orally to mice . The median time to peak for this compound plasma concentrations was 1.5 to 2.5 hours post-dose across dose levels after single-dose and repeat-dose administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . The maximum tolerated dose was established at 125 mg per day due to dose-limiting toxicities observed in the 150-mg cohort . Clinical activity was also observed in non-Hodgkin lymphoma, Langerhan’s cell histiocytosis, and Hodgkin disease .

Metabolic Pathways

It is known to inhibit the PI3K/AKT pathway, which plays a crucial role in cell metabolism .

Transport and Distribution

Its ability to inhibit the AKT kinases suggests that it may be able to penetrate cells to reach its target .

Subcellular Localization

Given that its target, AKT, is a cytoplasmic protein, it is likely that this compound also localizes to the cytoplasm to exert its effects .

準備方法

アフレセチブ塩酸塩は、そのコア構造の形成を含む一連の化学反応によって合成され、その後、官能基が導入されます。合成経路には、一般的に、塩化物、フッ化物、チオフェンなどの試薬が制御された条件下で使用されます。 工業生産方法は、スケーラブルなプロセスを通じて収率と純度を最適化することに重点を置いています .

化学反応の分析

アフレセチブ塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: 酸素の添加または水素の除去を含む。

還元: 水素の添加または酸素の除去を含む。

置換: 1つの官能基を別の官能基と置き換えることを含む。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。

科学研究への応用

アフレセチブ塩酸塩は、次のような幅広い科学研究への応用があります。

化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞増殖、生存、アポトーシスへの影響について調査されています。

科学的研究の応用

Afuresertib hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, survival, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers such as multiple myeloma, non-Hodgkin lymphoma, and esophageal cancer .

Industry: Utilized in the development of new cancer therapies and drug formulations.

類似化合物との比較

Afuresertib hydrochloride is unique among AKT inhibitors due to its broad-spectrum activity against all three AKT isoforms (AKT1, AKT2, and AKT3). Similar compounds include:

MK-2206: Another AKT inhibitor with a different chemical structure.

GSK690693: A pan-AKT inhibitor with similar broad-spectrum activity.

Perifosine: An alkylphospholipid that inhibits AKT activation through a different mechanism

This compound stands out due to its favorable safety profile and clinical efficacy in multiple tumor types .

特性

IUPAC Name |

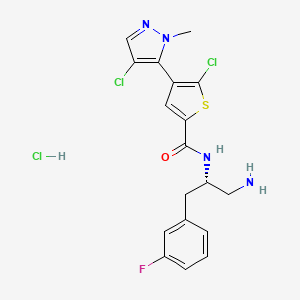

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQJOPFTGMHYNV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146712 | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047645-82-8 | |

| Record name | Afuresertib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)